REACTION_CXSMILES
|
F[C:2]1[C:7]([CH3:8])=[C:6]([I:9])[CH:5]=[CH:4][N:3]=1.[CH:10]1([NH2:18])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1>ClCCl>[CH:10]1([NH:18][C:2]2[C:7]([CH3:8])=[C:6]([I:9])[CH:5]=[CH:4][N:3]=2)[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
FC1=NC=CC(=C1C)I
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCCCC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
WASH
|
Details
|
eluting with 0-100% dichloromethane in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCCCC1)NC1=NC=CC(=C1C)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |